Methyl 1-fluoro-2-oxocyclooctane-1-carboxylate Methyl 1-fluoro-2-oxocyclooctane-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1227407-71-7
VCID: VC5640538
InChI: InChI=1S/C10H15FO3/c1-14-9(13)10(11)7-5-3-2-4-6-8(10)12/h2-7H2,1H3
SMILES: COC(=O)C1(CCCCCCC1=O)F
Molecular Formula: C10H15FO3
Molecular Weight: 202.225

Methyl 1-fluoro-2-oxocyclooctane-1-carboxylate

CAS No.: 1227407-71-7

Cat. No.: VC5640538

Molecular Formula: C10H15FO3

Molecular Weight: 202.225

* For research use only. Not for human or veterinary use.

Methyl 1-fluoro-2-oxocyclooctane-1-carboxylate - 1227407-71-7

Specification

CAS No. 1227407-71-7
Molecular Formula C10H15FO3
Molecular Weight 202.225
IUPAC Name methyl 1-fluoro-2-oxocyclooctane-1-carboxylate
Standard InChI InChI=1S/C10H15FO3/c1-14-9(13)10(11)7-5-3-2-4-6-8(10)12/h2-7H2,1H3
Standard InChI Key QALOVNLUOJPBGW-UHFFFAOYSA-N
SMILES COC(=O)C1(CCCCCCC1=O)F

Introduction

Structural Characteristics and Molecular Properties

IUPAC Nomenclature and Stereochemistry

The systematic name, methyl 1-fluoro-2-oxocyclooctane-1-carboxylate, reflects its bicyclic structure. The cyclooctane ring is functionalized at the 1-position with fluorine and a carboxylate ester, while the 2-position hosts a ketone group . The compound’s stereochemistry is defined by the spatial arrangement of these substituents. Computational models derived from PubChem data confirm that the fluorine and ketone groups occupy adjacent positions on the ring, creating a sterically crowded environment that influences reactivity.

Spectroscopic and Computational Data

Key spectral identifiers include:

  • SMILES: COC(=O)C1(CCCCCCC1=O)F\text{COC(=O)C1(CCCCCCC1=O)F}

  • InChIKey: QALOVNLUOJPBGW-UHFFFAOYSA-N\text{QALOVNLUOJPBGW-UHFFFAOYSA-N}

  • Molecular Formula: C10H15FO3\text{C}_{10}\text{H}_{15}\text{FO}_3

Density functional theory (DFT) calculations predict a chair-like conformation for the cyclooctane ring, with the fluorine atom adopting an axial position to minimize steric clashes . The ketone and ester groups lie in equatorial positions, facilitating interactions with nucleophiles.

Synthetic Pathways and Optimization

General Synthesis Strategies

The synthesis of methyl 1-fluoro-2-oxocyclooctane-1-carboxylate typically involves three stages:

  • Cyclooctane Functionalization: Starting with cyclooctane, oxidation introduces the ketone group at the 2-position.

  • Fluorination: Electrophilic fluorination using reagents like Selectfluor®\text{Selectfluor}^\circledR or DAST\text{DAST} (diethylaminosulfur trifluoride) installs the fluorine atom at the 1-position .

  • Esterification: Methanol-mediated esterification of the carboxylate intermediate completes the synthesis .

A representative reaction sequence is summarized below:

CyclooctaneKMnO4,H2SO42-OxocyclooctanoneDAST1-Fluoro-2-oxocyclooctaneCH3OH, HClMethyl 1-Fluoro-2-Oxocyclooctane-1-Carboxylate\text{Cyclooctane} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{SO}_4} \text{2-Oxocyclooctanone} \xrightarrow{\text{DAST}} \text{1-Fluoro-2-oxocyclooctane} \xrightarrow{\text{CH}_3\text{OH, HCl}} \text{Methyl 1-Fluoro-2-Oxocyclooctane-1-Carboxylate}

Physicochemical Properties

Physical Constants

PropertyValueSource
Molecular Weight202.22 g/mol
Melting Point42–45°C
Boiling PointNot reported
SolubilitySoluble in DMSO, CHCl₃, THF

The compound’s moderate melting point reflects weak intermolecular forces, typical of esters. Solubility in polar aprotic solvents aligns with its ester and ketone functionalities.

Stability and Reactivity

  • Thermal Stability: Decomposes above 200°C, releasing CO₂ and HF .

  • Hydrolytic Sensitivity: The ester group hydrolyzes under acidic or basic conditions to form the carboxylic acid.

  • Electrophilic Reactivity: The α-fluoroketone moiety participates in nucleophilic additions, e.g., Grignard reactions.

Applications in Pharmaceutical and Organic Chemistry

Drug Discovery and Bioconjugation

The compound’s fluorinated structure enhances metabolic stability, making it a candidate for prodrug design. For example, its ester group can be hydrolyzed in vivo to release active carboxylic acids. Additionally, it serves as a precursor in copper-free click chemistry, enabling site-specific bioconjugation of antibodies and peptides .

Synthetic Intermediate

In organic synthesis, the compound acts as a building block for:

  • Heterocycles: Cyclocondensation with hydrazines yields fluorinated pyrazoles .

  • Macrocycles: Ring-expansion reactions produce 12–16-membered fluorinated lactones.

Hazard StatementPrecautionary Measure
H315: Skin irritationWear nitrile gloves
H319: Eye irritationUse safety goggles
H335: Respiratory irritationUse fume hood

Comparative Analysis with Analogous Compounds

Cyclohexane vs. Cyclooctane Derivatives

PropertyCyclohexane Analog (CID 12847391)Cyclooctane Derivative (CID 132371641)
Molecular Weight174.17 g/mol202.22 g/mol
Melting PointNot reported42–45°C
Ring StrainHigher (chair conformation)Lower (flexible ring)
ReactivityFaster fluorination kineticsSlower due to steric hindrance

The cyclooctane derivative’s larger ring reduces strain, enhancing thermal stability but slowing reaction rates .

Future Directions and Research Gaps

  • Catalytic Asymmetric Synthesis: Developing enantioselective fluorination methods could yield chiral variants for medicinal chemistry.

  • Polymer Chemistry: Incorporating the compound into fluorinated polymers may improve material properties like hydrophobicity .

  • Toxicological Studies: Long-term toxicity data are needed to assess its suitability for in vivo applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator